4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors
Mode of Action
It’s known that indole derivatives possess various biological activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 171.15 , which may influence its bioavailability. More research is needed to understand its pharmacokinetic properties.
Result of Action
As an indole derivative, it may have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Preparation Methods
The synthesis of 4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another approach includes the use of tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include functionalized isoindole derivatives with altered electronic and steric properties .
Scientific Research Applications
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, isoindole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, pigments, and other functional materials .
Comparison with Similar Compounds
4-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as phthalimide and other isoindole derivatives . These compounds share a common isoindole core but differ in their substituents and functional groups. The presence of the ethynyl group in this compound imparts unique electronic and steric properties, making it distinct from other isoindole derivatives . Similar compounds include 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione and N-substituted isoindole-1,3-dione derivatives .
Properties
IUPAC Name |
4-ethynylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)10(13)11-9(7)12/h1,3-5H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPWTGIYVGTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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